4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate typically involves the following steps:
Starting Material: The synthesis begins with 5-methylisoxazole-3-carboxamide.
Degradation: This compound is degraded using sodium hypochlorite to form 5-methylisoxazole-3-amine.
Condensation: The amine is then condensed with p-acetamidobenzenesulfonyl chloride to produce 3-(p-acetamidobenzenesulfonamido)-5-methylisoxazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its antibacterial properties and mechanisms of resistance.
Medicine: Used in the formulation of antibacterial drugs.
Industry: Employed in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition blocks the production of folic acid, an essential component for bacterial growth and replication . The molecular target is the dihydropteroate synthase enzyme, and the pathway involved is the folate synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate is unique due to its broad-spectrum antibacterial activity and its ability to inhibit dihydropteroate synthase effectively. Its structural analogs, while similar, may have different pharmacokinetic properties and spectrum of activity.
Properties
CAS No. |
84211-50-7 |
---|---|
Molecular Formula |
C10H13N3O4S |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H11N3O3S.H2O/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13);1H2 |
InChI Key |
MPAJMQNOWSSPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.